molecular formula C28H29N5OS B1674433 Inhibidor de IKK VII CAS No. 873225-46-8

Inhibidor de IKK VII

Número de catálogo: B1674433
Número CAS: 873225-46-8
Peso molecular: 483.6 g/mol
Clave InChI: BWZJBXAPRCVCKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IKK16 es un inhibidor selectivo de la quinasa IκB (IKK), que juega un papel crucial en la activación de la vía del factor nuclear-kappa B (NF-κB). Esta vía está involucrada en diversos procesos celulares, incluida la inflamación, la inmunidad y la supervivencia celular. IKK16 es conocido por su capacidad de inhibir IKK2, el complejo IKK e IKK1 con valores de IC50 de 40 nM, 70 nM y 200 nM, respectivamente . Además, IKK16 inhibe la quinasa 2 de repeticiones ricas en leucina (LRRK2) con un IC50 de 50 nM .

Aplicaciones Científicas De Investigación

IKK16 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

IKK16 ejerce sus efectos inhibiendo la actividad de la quinasa IκB (IKK), que es un regulador clave de la vía NF-κB. Al inhibir IKK, IKK16 previene la fosforilación y degradación de IκBα, lo que lleva a la retención de NF-κB en el citoplasma y la inhibición de su actividad transcripcional. Esto da como resultado la supresión de las respuestas inflamatorias e inmunitarias . Además, se ha demostrado que IKK16 activa la vía de supervivencia de Akt, contribuyendo a sus efectos citoprotectores .

Análisis Bioquímico

Biochemical Properties

IKK Inhibitor VII interacts with IKK, a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . IKK Inhibitor VII acts on IKK1/2 and the IKK complex with IC50 values of 200 nM, 40 nM, and 70 nM, respectively . It inhibits cellular IκBα degradation and NF-κB-mediated gene expression .

Cellular Effects

IKK Inhibitor VII has significant effects on various types of cells and cellular processes. It inhibits cellular IκBα degradation and NF-κB-mediated gene expression in vitro in HUVEC cells . It has also been shown to exhibit excellent in vivo efficacy both in mice and rats .

Molecular Mechanism

IKK Inhibitor VII exerts its effects at the molecular level by acting as an ATP-competitive inhibitor of IKK . It disrupts the interaction between IKKβ and NEMO, leading to the inhibition of IKK phosphorylation . This results in the inhibition of IκBα degradation and NF-κB-mediated gene expression .

Temporal Effects in Laboratory Settings

The effects of IKK Inhibitor VII change over time in laboratory settings. For instance, IKK Inhibitor VII has been shown to effectively inhibit TNFα release into plasma upon LPS-challenge in rats

Dosage Effects in Animal Models

In animal models, the effects of IKK Inhibitor VII vary with different dosages. For example, oral administration of IKK Inhibitor VII (10 mg/kg) can inhibit neutrophil exudation in a thioglycollate-induced peritonitis mouse model . In a sepsis mouse model, intravenous injection of IKK Inhibitor VII (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and pulmonary inflammation .

Metabolic Pathways

IKK Inhibitor VII is involved in the NF-κB signaling pathway . It interacts with IKK, leading to the inhibition of IκBα degradation and NF-κB-mediated gene expression

Transport and Distribution

It is known to be cell-permeable

Subcellular Localization

It is known to be cell-permeable , suggesting that it can enter cells and potentially localize to various subcellular compartments

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IKK16 involucra múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de IKK16 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

IKK16 experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran IKK16 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas, solventes específicos y catalizadores .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de IKK16 con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades biológicas y propiedades, lo que los hace valiosos para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

IKK16 es único en su selectividad y potencia como inhibidor de IKK. Los compuestos similares incluyen:

IKK16 destaca por su alta selectividad para IKK2 y su capacidad de inhibir LRRK2, lo que lo convierte en una herramienta valiosa para estudiar tanto las vías NF-κB como LRRK2 .

Propiedades

IUPAC Name

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJBXAPRCVCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429553
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873225-46-8
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873225-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IKK Inhibitor VII
Reactant of Route 2
Reactant of Route 2
IKK Inhibitor VII
Reactant of Route 3
Reactant of Route 3
IKK Inhibitor VII
Reactant of Route 4
Reactant of Route 4
IKK Inhibitor VII
Reactant of Route 5
Reactant of Route 5
IKK Inhibitor VII
Reactant of Route 6
Reactant of Route 6
IKK Inhibitor VII
Customer
Q & A

Q1: How does IKK 16 interact with its target, IKK?

A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]

Q2: What are the downstream effects of IKK inhibition by IKK 16?

A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]

Q3: Does IKK 16 affect other signaling pathways besides NF-κB?

A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []

Q4: How does IKK 16 influence inflammatory responses?

A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]

Q5: What is the molecular formula and weight of IKK 16?

A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.

Q6: Is there any spectroscopic data available for IKK 16?

A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.

Q7: What is known about the stability and material compatibility of IKK 16?

A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.

Q8: Does IKK 16 possess any catalytic properties?

A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.

Q9: What are the potential applications of IKK 16 in research and drug discovery?

A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:

  • Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
  • Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
  • Autoimmune diseases: Hashimoto's thyroiditis. []

Q10: Have there been any computational chemistry studies conducted on IKK 16?

A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.

Q11: How do structural modifications of IKK 16 affect its activity and selectivity?

A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []

Q12: What is known about the stability of IKK 16 under different conditions?

A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.

Q13: What is the pharmacokinetic profile of IKK 16?

A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?

A14: IKK 16 has demonstrated efficacy in various experimental models:

  • In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
  • In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]

Q15: Are there any known resistance mechanisms to IKK 16?

A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.

Q16: What is the toxicological profile of IKK 16?

A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.

Q17: Are there any specific drug delivery strategies being investigated for IKK 16?

A17: The research papers do not mention specific drug delivery approaches for IKK 16.

Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?

A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.

Q19: What analytical methods are used to characterize and quantify IKK 16?

A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.

Q20: What is the environmental impact of IKK 16?

A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.

Q21: Are there any alternative compounds or strategies to IKK 16?

A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.